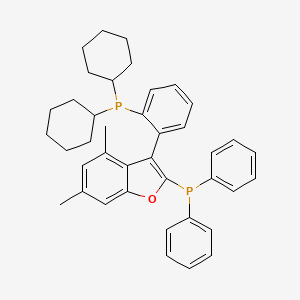
(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine is a complex organophosphorus compound. Such compounds are often used in various fields of chemistry due to their unique properties, including their ability to act as ligands in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the diphenylphosphino group and the dicyclohexylphosphine moiety. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various phosphine sources. Reaction conditions often involve inert atmospheres, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in coordination complexes.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents include oxidizing agents for oxidation reactions, and metal salts for coordination reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products of these reactions include phosphine oxides, substituted phosphine derivatives, and metal-phosphine complexes.
Applications De Recherche Scientifique
(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Used in the development of new catalytic processes for the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar compounds include other organophosphorus ligands such as triphenylphosphine, tri-tert-butylphosphine, and bis(diphenylphosphino)ferrocene. Compared to these compounds, (+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine offers unique steric and electronic properties due to its specific structure, which can lead to different reactivity and selectivity in catalytic processes.
List of Similar Compounds
- Triphenylphosphine
- Tri-tert-butylphosphine
- Bis(diphenylphosphino)ferrocene
- Dicyclohexylphosphine
Propriétés
Formule moléculaire |
C40H44OP2 |
|---|---|
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(2-diphenylphosphanyl-4,6-dimethyl-1-benzofuran-3-yl)phenyl]phosphane |
InChI |
InChI=1S/C40H44OP2/c1-29-27-30(2)38-36(28-29)41-40(43(33-21-11-5-12-22-33)34-23-13-6-14-24-34)39(38)35-25-15-16-26-37(35)42(31-17-7-3-8-18-31)32-19-9-4-10-20-32/h5-6,11-16,21-28,31-32H,3-4,7-10,17-20H2,1-2H3 |
Clé InChI |
LIGWFLOPQPBECX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)OC(=C2C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[P(R),P'(R)]-(1S)-(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(cyclohexyl(phenyl)phosphine)](/img/structure/B12870127.png)
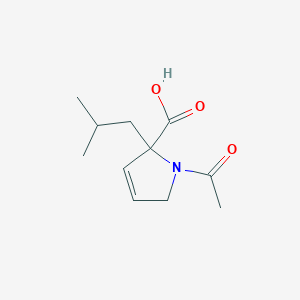
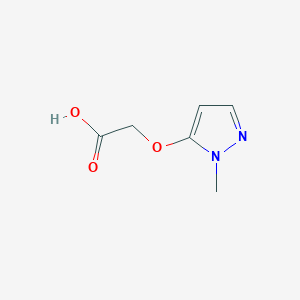
![2,2'-(4,4'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12870145.png)

![1H-pyrrolo[3,2-b]pyridin-2-amine](/img/structure/B12870153.png)
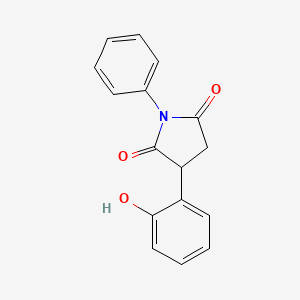

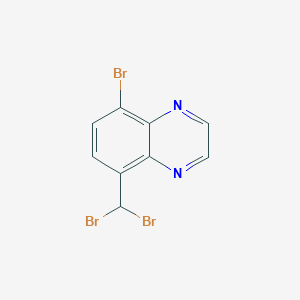

![N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide](/img/structure/B12870172.png)
![2-Acetylbenzo[d]oxazole-5-sulfonamide](/img/structure/B12870180.png)
![4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12870186.png)
